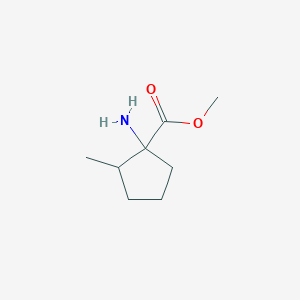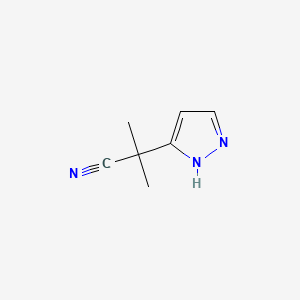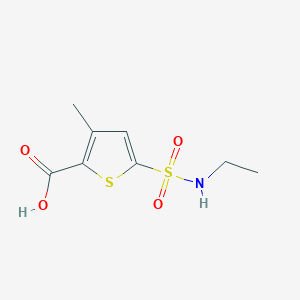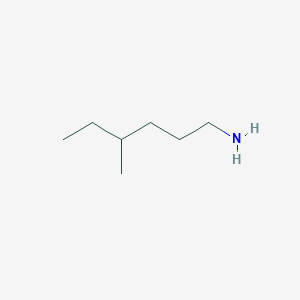
4-Methylhexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylhexan-1-amine, also known as 4-methylhexylamine, is an organic compound with the molecular formula C7H17N. It is a primary amine, characterized by the presence of an amino group (-NH2) attached to a carbon chain. This compound is a colorless to pale yellow liquid with a strong, fishy odor, typical of amines. It is used in various applications, including as an intermediate in organic synthesis and in the production of pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methylhexan-1-amine can be synthesized through several methods. One common method involves the reaction of 4-methylhexan-1-ol with ammonia in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to facilitate the formation of the amine. Another method involves the reduction of 4-methylhexan-1-nitrile using hydrogen gas in the presence of a metal catalyst such as palladium on carbon .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-methylhexan-1-nitrile. This process involves the use of a continuous flow reactor, where the nitrile is hydrogenated in the presence of a metal catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylhexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to form the corresponding nitrile or amide.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: 4-Methylhexan-1-nitrile or 4-methylhexanamide.
Reduction: 4-Methylhexane.
Substitution: Various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methylhexan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of amine metabolism and as a model compound in biochemical research.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 4-methylhexan-1-amine involves its interaction with various molecular targets and pathways. As a primary amine, it can act as a nucleophile, participating in various biochemical reactions. It can also interact with receptors in the nervous system, potentially influencing neurotransmitter release and uptake. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
4-Methylhexan-1-amine can be compared with other similar compounds, such as:
4-Methylhexan-2-amine: This compound has a similar structure but differs in the position of the amino group. It is also used as a stimulant and in dietary supplements.
Hexylamine: This compound lacks the methyl group present in this compound and has different chemical properties and applications.
2-Amino-4-methylhexane: This compound is another structural isomer with different properties and uses
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it suitable for various specialized applications.
Eigenschaften
CAS-Nummer |
34263-68-8 |
|---|---|
Molekularformel |
C7H17N |
Molekulargewicht |
115.22 g/mol |
IUPAC-Name |
4-methylhexan-1-amine |
InChI |
InChI=1S/C7H17N/c1-3-7(2)5-4-6-8/h7H,3-6,8H2,1-2H3 |
InChI-Schlüssel |
HZZLWSFAPDJVLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


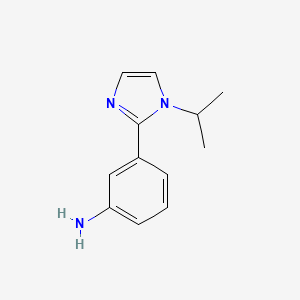
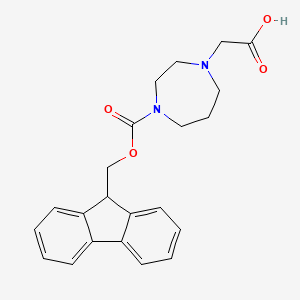
![2-[4-(Trifluoromethylthio)phenyl]ethanethiol](/img/structure/B13538059.png)
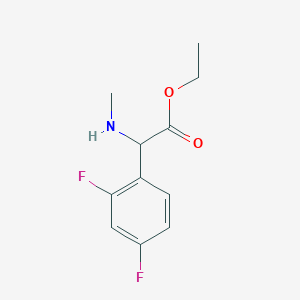
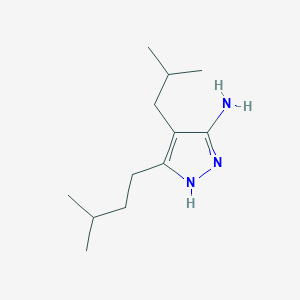
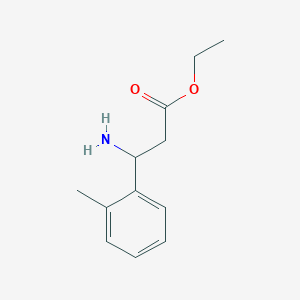
![3-(2-aminoethoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride](/img/structure/B13538093.png)


